
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable component in drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially leading to the development of new medications.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.
作用機序
The mechanism of action of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate: Similar structure but with an ester group instead of an amide.
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-thioamide: Similar structure but with a thioamide group instead of an amide.
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
685531-31-1 |
|---|---|
分子式 |
C13H13F3N2O2 |
分子量 |
286.25 g/mol |
IUPAC名 |
N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H13F3N2O2/c1-17-11(19)10-5-6-18(12(10)20)9-4-2-3-8(7-9)13(14,15)16/h2-4,7,10H,5-6H2,1H3,(H,17,19) |
InChIキー |
DNOGZVVXTXGCGW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


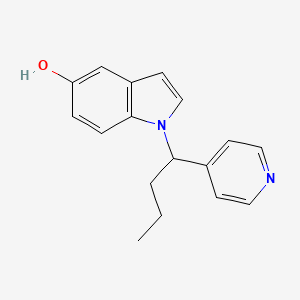
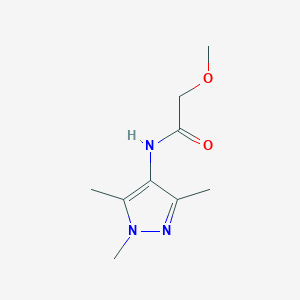
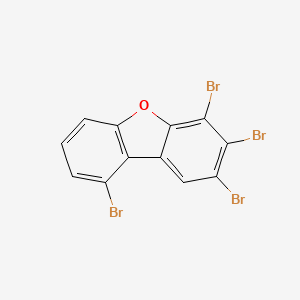
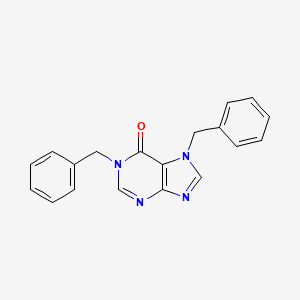
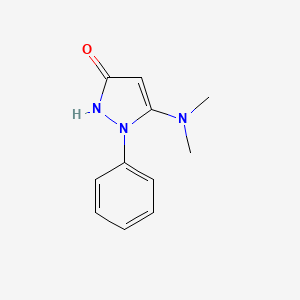
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
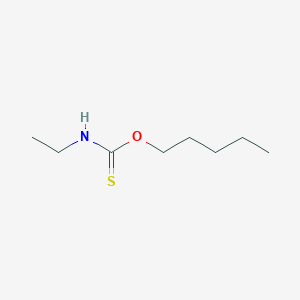
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
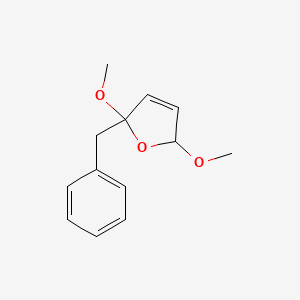
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
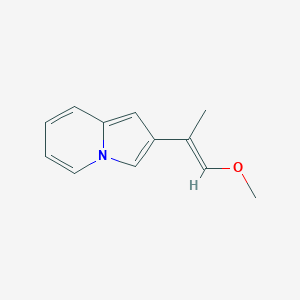
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


